(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride

IAP antagonist Smac mimetic XIAP/cIAP1 inhibitor

(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride (CAS 2231665-41-9) is a chiral, non-proteinogenic α-amino acid building block bearing a gem-difluorinated cyclohexyl ring at the β-position. As the stereochemically defined (S)-enantiomer hydrochloride salt of 4,4-difluorocyclohexylglycine, it serves as a key synthetic intermediate in medicinal chemistry programs targeting inhibitor of apoptosis (IAP) proteins and P-glycoprotein (P-gp) modulation.

Molecular Formula C8H14ClF2NO2
Molecular Weight 229.65
CAS No. 2231665-41-9
Cat. No. B2617921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride
CAS2231665-41-9
Molecular FormulaC8H14ClF2NO2
Molecular Weight229.65
Structural Identifiers
SMILESC1CC(CCC1C(C(=O)O)N)(F)F.Cl
InChIInChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m0./s1
InChIKeyYLJOKBLTFFPVBF-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Hydrochloride (CAS 2231665-41-9): Chiral Fluorinated Building Block for IAP Antagonists and P-gp Modulators


(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride (CAS 2231665-41-9) is a chiral, non-proteinogenic α-amino acid building block bearing a gem-difluorinated cyclohexyl ring at the β-position. As the stereochemically defined (S)-enantiomer hydrochloride salt of 4,4-difluorocyclohexylglycine, it serves as a key synthetic intermediate in medicinal chemistry programs targeting inhibitor of apoptosis (IAP) proteins and P-glycoprotein (P-gp) modulation [1]. The compound features a molecular formula of C₈H₁₄ClF₂NO₂ and a molecular weight of 229.65 g/mol, with the hydrochloride salt form enhancing aqueous solubility and handling characteristics relative to the free amino acid . Its rigid cyclohexyl backbone with geminal difluoro substitution confers distinct conformational restraint and stereoelectronic properties that differentiate it from non-fluorinated cyclohexylglycine analogs and isosteric dimethyl replacements [2].

Chiral synthetic intermediate: Stereochemically defined (S)-enantiomer for constructing IAP antagonists and P-gp modulators
Hydrochloride salt form: Enhanced aqueous handling for reproducible coupling in solid-phase and solution-phase peptide synthesis

Why Generic (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Hydrochloride Substitution Fails: Stereochemical and Gem-Difluoro Requirements in IAP and P-gp Programs


This compound cannot be substituted with racemic 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (CAS 769169-46-2), the (R)-enantiomer (CAS 2250243-69-5), or non-fluorinated cyclohexylglycine analogs without compromising downstream biological activity. In the IAP antagonist series leading to T-3256336, the (S)-configuration at the α-carbon is essential for high-affinity binding to cIAP1 and XIAP BIR3 domains, as confirmed by X-ray co-crystal structures (PDB: 4HY0, 4HY5) [1]. In P-gp modulator programs, the 4,4-difluorocyclohexyl motif provides discriminable binding that P-gp distinguishes from its 4,4-dimethylcyclohexyl isostere, where the latter can switch the functional outcome from inhibition to stimulation of basal ATPase activity [2]. Furthermore, the hydrochloride salt offers precisely controlled stoichiometry (1:1 HCl) and superior aqueous solubility versus the free amino acid, which is critical for reproducible coupling efficiency in solid-phase and solution-phase peptide synthesis workflows .

Target: (S)-enantiomer HCl
Substitute: (R)-enantiomer or racemate
Inverted stereochemistry may disrupt BIR3 domain binding geometry per X-ray co-crystal structures; reported potency may drop >100-fold
Target: 4,4-difluorocyclohexyl moiety
Substitute: Non-fluorinated or 4,4-dimethyl isostere
P-gp discriminates between difluoro and dimethyl groups; non-fluorinated analogs may lose ATPase modulation or shift to stimulation
Target: HCl salt (1:1 stoichiometry)
Substitute: Free amino acid (zwitterion)
Free amino acid requires base optimization for activation; may introduce coupling stoichiometry variability

Quantitative Evidence Guide: (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Hydrochloride Differentiation Data for Procurement Decisions


IAP Antagonist Potency Enabled by (S)-4,4-Difluorocyclohexylglycine Building Block

The (S)-configured 4,4-difluorocyclohexylglycine building block is the critical chiral precursor for T-3256336 (compound 45), a potent, orally active dual cIAP1/XIAP antagonist. The final compound incorporating this (S)-building block demonstrated cIAP1 IC₅₀ of 1.3 nM and XIAP IC₅₀ of 200 nM in biochemical assays, with tumor growth inhibitory activity (GI₅₀: 1.8 nM) in MDA-MB-231 breast cancer cells. In vivo, T-3256336 caused tumor regression in an MDA-MB-231 xenograft model (T/C: −53% at 30 mg/kg oral dose). X-ray co-crystal structures with XIAP BIR3 (PDB: 4HY0, 2.84 Å resolution) and cIAP1 BIR3 (PDB: 4HY5) confirmed that the (S)-stereochemistry at the α-carbon positions the 4,4-difluorocyclohexyl group for optimal hydrophobic packing in the BIR3 binding pocket [1]. In contrast, the (R)-enantiomer or racemate would be incapable of achieving this binding geometry, rendering the chiral purity of the building block directly rate-limiting for downstream potency [2].

IAP Binding Stereochemistry
Head-to-head
cIAP1 IC₅₀: 1.3 nM (S); (R) predicted >100-fold reduced
Reported stereochemistry-dependent BIR3 domain engagement context
In vivo T/C: −53% at 30 mg/kg oral; PDB: 4HY0/4HY5
IAP antagonist Smac mimetic XIAP/cIAP1 inhibitor oncology

P-gp ATPase Modulation: 4,4-Difluorocyclohexyl vs. 4,4-Dimethylcyclohexyl Isosteric Discrimination

In a systematic structure-activity relationship study of 64 thiazole peptidomimetic analogs, the 4,4-difluorocyclohexyl-containing derivative (compound 53) demonstrated 34% inhibition of P-gp basal ATPase activity at 2.5 μM. While the 4,4-dimethylcyclohexyl isosteric analog (compound 54) showed numerically identical 34% inhibition at the same concentration, P-gp discriminated between the two compounds for binding preference and the direction of ATPase modulation—the 4,4-difluorocyclohexyl group consistently produced inhibition whereas closely related cyclohexyl analogs lacking fluorine (e.g., cyclohexan-4-one analog 52) showed no measurable ATPase effect (NA at 2.5 μM), and unsubstituted cyclohexyl analogs stimulated ATPase activity [1]. Furthermore, compound 53 inhibited photolabeling by [¹²⁵I]-IAAP with an IC₅₀ of 0.1 μM and reversed paclitaxel resistance in HEK293 cells overexpressing P-gp while maintaining selectivity over CYP3A4, demonstrating that the 4,4-difluoro substitution pattern directly impacts both binding affinity and functional selectivity [1].

P-gp ATPase Discrimination
Head-to-head
34% inhibition at 2.5 μM (4,4-difluoro); fluorine-free analogs show no activity or stimulate ATPase
Reported P-gp functional switch context: difluoro substitution influences inhibition vs. stimulation
IAAP photolabeling IC₅₀ 0.1 μM; reverses paclitaxel resistance
P-glycoprotein multidrug resistance ATPase inhibition cancer

Hydrochloride Salt Form: Stoichiometric and Solubility Advantage Over Free Amino Acid

The hydrochloride salt (CAS 2231665-41-9) provides a defined 1:1 stoichiometric ratio of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid to HCl (molecular weight 229.65 g/mol), whereas the free amino acid (CAS 1975200-03-3, MW 193.19 g/mol) requires separate neutralization before coupling. This salt form is supplied with certified purity of ≥97% (HPLC) by multiple vendors including Aladdin Scientific, Bidepharm, and Fluorochem, with batch-specific QC documentation (NMR, HPLC, GC) available . The hydrochloride salt enhances aqueous solubility compared to the zwitterionic free amino acid, enabling more efficient dissolution in DMF/water mixtures commonly used for amide bond formation in both solution-phase and solid-phase peptide synthesis (SPPS) . In contrast, the free amino acid (CAS 1975200-03-3) typically requires addition of exogenous base for activation, introducing variability in coupling stoichiometry .

Salt Form Specification
Data to verify
1:1 HCl stoichiometry (MW 229.65); free amino acid requires exogenous base
Salt form selection context: stoichiometric certainty supports reproducible coupling
Supplier purity 95–98% HPLC; batch-specific QC recommended
peptide synthesis solid-phase synthesis coupling efficiency salt form selection

Patent-Landscape Evidence: 4,4-Difluorocyclohexyl Motif as Privileged Scaffold in IL-17 and IAP Therapeutic Programs

The 4,4-difluorocyclohexyl moiety has been independently validated as a privileged scaffold across multiple therapeutic programs. UCB Biopharma's US20230271951A1 patent (filed 2021, published 2023) claims a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity for treatment of inflammatory and autoimmune disorders [1]. Separately, Takeda Pharmaceutical's IAP antagonist program exemplified by T-3256336 (compound 45) uses the (S)-4,4-difluorocyclohexylglycine building block to achieve oral bioavailability and in vivo efficacy [2]. The co-occurrence of this specific fluorinated motif in patents from two major pharmaceutical companies for distinct therapeutic targets demonstrates that the 4,4-difluorocyclohexyl group is not interchangeable with other cyclohexyl derivatives and represents a validated design element rather than an arbitrary structural variation [3].

Patent Motif Cross-Program
Class-level
Independent patent families: Takeda IAP antagonists, UCB IL-17 modulators
Patent landscape context; motif appears in distinct therapeutic target areas
Supports scaffold-specific design review; not target-limited optimization
IL-17 modulator autoimmune disease inflammatory disorders intellectual property

Application Scenarios for (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Hydrochloride: Evidence-Backed Procurement Use Cases


Synthesis of Orally Bioavailable IAP Antagonists (Smac Mimetics) for Oncology Programs

This building block is the direct chiral precursor for constructing T-3256336-class IAP antagonists. The (S)-stereochemistry at the α-carbon is essential for binding to cIAP1 (IC₅₀: 1.3 nM) and XIAP (IC₅₀: 200 nM) BIR3 domains, as validated by X-ray co-crystal structures (PDB: 4HY0, 4HY5). The resulting compounds demonstrate oral antitumor activity with tumor regression (T/C: −53% at 30 mg/kg) in MDA-MB-231 xenograft models [1]. Procurement should specify enantiomeric purity ≥98% ee to ensure reproducible downstream potency.

Construction of P-Glycoprotein Modulator Libraries With Defined ATPase Functional Outcomes

Incorporation of the 4,4-difluorocyclohexylglycine residue into thiazole peptidomimetic scaffolds yields P-gp ATPase inhibitors rather than stimulators, a functional switch that depends specifically on the gem-difluoro substitution pattern. The 4,4-difluorocyclohexyl moiety enables P-gp to discriminate between inhibition and stimulation, whereas 4,4-dimethylcyclohexyl isosteres produce ambiguous functional outcomes and non-fluorinated cyclohexyl analogs lose activity entirely [1]. This building block is therefore indicated for SAR campaigns aiming to develop selective P-gp inhibitors for multidrug resistance reversal.

Peptidomimetic Design Leveraging Fluorine-Mediated Conformational Restraint and Metabolic Stability

The gem-difluoro substitution on the cyclohexyl ring locks the chair conformation and introduces a dipole moment that enhances target binding interactions while resisting cytochrome P450-mediated oxidation. This property is particularly valuable in designing metabolically stable peptidomimetics where non-fluorinated cyclohexylglycine would be susceptible to oxidative metabolism at the 4-position [1]. The hydrochloride salt form facilitates direct use in standard Fmoc-SPPS or Boc-solution-phase peptide synthesis without additional neutralization steps [2].

IL-17 Modulator Lead Optimization for Autoimmune and Inflammatory Disease Programs

The 4,4-difluorocyclohexyl moiety is independently claimed as a key pharmacophoric element in UCB Biopharma's IL-17 modulator patent series (US20230271951A1). The building block can be used to explore SAR around the cyclohexyl binding pocket of IL-17 targets, where the difluoro substitution pattern has been shown to confer potency advantages over mono-fluoro and non-fluorinated cyclohexyl analogs in related chemotypes [1]. This provides a patent-informed rationale for incorporating this specific building block into IL-17-focused medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
IAP antagonist synthesis
Enantiomeric purity (S-configuration)
BIR3 domain binding confirmation
P-gp modulator SAR
4,4-difluorocyclohexyl identity
ATPase modulation functional assay
Metabolically stable peptidomimetics
gem-difluoro conformational restraint
CYP-mediated oxidation resistance
IL-17 modulator lead optimization
4,4-difluorocyclohexyl pharmacophore
IL-17 target engagement evaluation
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